molecular formula C10H11BrO B8335738 4-Bromo-1-methoxyindane

4-Bromo-1-methoxyindane

Cat. No. B8335738
M. Wt: 227.10 g/mol
InChI Key: FWWOHHXRSHEOFD-UHFFFAOYSA-N
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Patent
US08058461B2

Procedure details

To a solution of 90.0 g (0.40 mol) of 4-bromo-1-methoxyindane in 200 ml of anhydrous THF 166 ml (0.42 mol) 2.5 M solution of nBuLi in hexanes was added dropwise by vigorous stirring at −78° C. This solution was stirred at this temperature for 1 hour, cooled to −100° C., and then 57.9 g (0.80 mol) of DMF was added dropwise to maintain temperature of the reaction mixture below −70° C. Further on, this mixture was stirred at room temperature for 3 hours, and then 15 ml of water was added. The resulting mixture was evaporated to dryness. The residue dried in vacuum was dissolved in a mixture of 600 ml of THF and 300 ml of methanol. To this solution 48.2 g (1.27 mol) of NaBH4 was added in small portions by vigorous stirring at 0° C. This mixture was stirred for 12 hours at room temperature and then evaporated to dryness. The formed alcohol was extracted from a mixture of the residue with 800 ml of water by 2×400 ml of dichloromethane. The combined organic extract was dried over Na2SO4 and then evaporated to dryness. The residue was dissolved in 1 liter of THF, and 104 g (0.40 mol) of triphenylphosphine was added. This mixture was stirred for 10 minutes, and then 70.5 g (0.40 mol) of N-bromosuccinimide was added. The resulting mixture was stirred for 30 minutes at room temperature. The product was isolated by flash chromatography on silica gel 60 (40-63 μm, eluent: hexanes and then hexanes-ether=10:1, vol.). Yield 74.7 g (78%) of the title material. Anal. calc. for C11H13BrO: C, 54.79; H, 5.43. Found: C, 54.55; H, 5.54. 1H NMR (CDCl3): δ 7.43 (m, 1H, 7-H), 7.31 (m, 1H, 5-H), 7.27 (m, 1H, 6H), 4.88 (dd, J=6.3 Hz, J=4.0 Hz, 1H, CHOMe), 4.52 (m, 2H, CH2Br), 3.47 (s, 3H, OMe), 3.15 (m, 1H, 3-H), 2.93 (m, 1H, 3′-H), 2.42 (m, 1H, 2-H), 2.19 (m, 1H, 2′-H).
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
57.9 g
Type
reactant
Reaction Step Four
Name
Quantity
48.2 g
Type
reactant
Reaction Step Five
Quantity
104 g
Type
reactant
Reaction Step Six
Quantity
70.5 g
Type
reactant
Reaction Step Seven
[Compound]
Name
title material
Quantity
74.7 g
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1C=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5]C2OC.[CH2:13]1[CH2:17][O:16][CH2:15][CH2:14]1.[Li]CCCC.CN(C=O)C.[BH4-].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.BrN1C(=O)CCC1=O>O>[Br:1][CH2:2][C:3]1[CH:4]=[CH:5][CH:14]=[C:13]2[C:7]=1[CH2:8][CH2:9][CH:17]2[O:16][CH3:15] |f:4.5|

Inputs

Step One
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
90 g
Type
reactant
Smiles
BrC1=C2CCC(C2=CC=C1)OC
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
57.9 g
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
48.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
104 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Seven
Name
Quantity
70.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Eight
Name
title material
Quantity
74.7 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
by vigorous stirring at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This solution was stirred at this temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −100° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain temperature of the reaction mixture below −70° C
STIRRING
Type
STIRRING
Details
Further on, this mixture was stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The resulting mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue dried in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in a mixture of 600 ml of THF and 300 ml of methanol
STIRRING
Type
STIRRING
Details
by vigorous stirring at 0° C
STIRRING
Type
STIRRING
Details
This mixture was stirred for 12 hours at room temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
The formed alcohol was extracted from a mixture of the residue with 800 ml of water by 2×400 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1 liter of THF
STIRRING
Type
STIRRING
Details
This mixture was stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The product was isolated by flash chromatography on silica gel 60 (40-63 μm, eluent

Outcomes

Product
Name
Type
Smiles
BrCC1=C2CCC(C2=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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